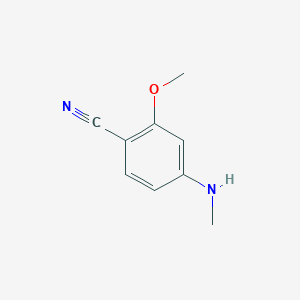
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is a chemical compound with the molecular formula C8HCl4NO2 It is a derivative of benzoic acid, characterized by the presence of four chlorine atoms and a cyano group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyanation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid: Lacks the cyano group, making it less reactive in certain reactions.
2,3,5,6-Tetrachloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine atoms, affecting its chemical properties.
4-Cyanobenzoic acid: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is unique due to the combination of multiple chlorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H4Cl4N2O2 |
|---|---|
Poids moléculaire |
301.9 g/mol |
Nom IUPAC |
azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 |
Clé InChI |
ALHBMUPPYBACCH-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-methylpyrimidin-2-yl)sulfanyl]methyl}-1H-1,3-benzodiazole](/img/structure/B12277662.png)

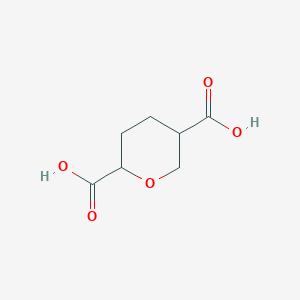
![N-(2,4-dimethoxyphenyl)-3-[methyl(5-methylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B12277676.png)
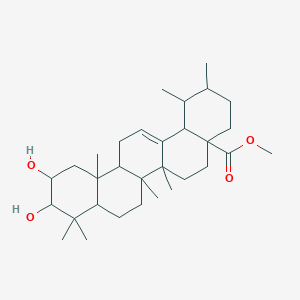
![2-[2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid](/img/structure/B12277690.png)
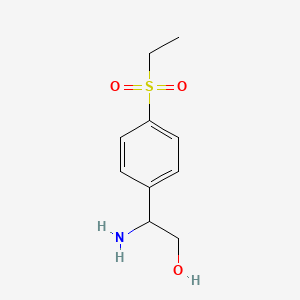

![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)
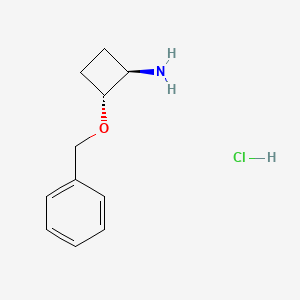
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)
